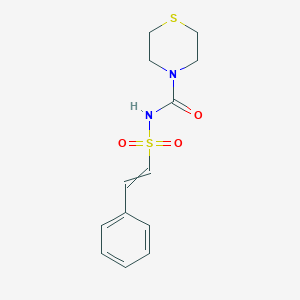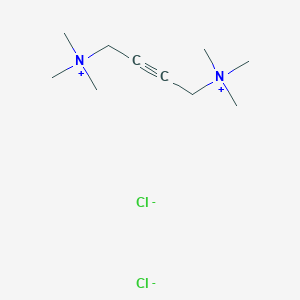![molecular formula C15H17NO3 B14568234 [2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate CAS No. 61518-02-3](/img/structure/B14568234.png)
[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is characterized by the presence of a furan ring, a dimethylphenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate typically involves the reaction of [2-(furan-2-yl)-3,5-dimethylphenyl]methanol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
[ \text{[2-(furan-2-yl)-3,5-dimethylphenyl]methanol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the product.
Chemical Reactions Analysis
Types of Reactions
[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The furan ring and the phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing carbamate-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate compounds used as pesticides.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with broad-spectrum activity.
Uniqueness
[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate is unique due to its specific structural features, such as the presence of a furan ring and a dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61518-02-3 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate |
InChI |
InChI=1S/C15H17NO3/c1-10-7-11(2)14(13-5-4-6-18-13)12(8-10)9-19-15(17)16-3/h4-8H,9H2,1-3H3,(H,16,17) |
InChI Key |
QCDNKTUDCWNUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC(=O)NC)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
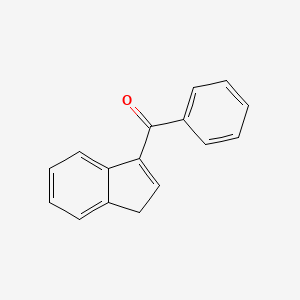
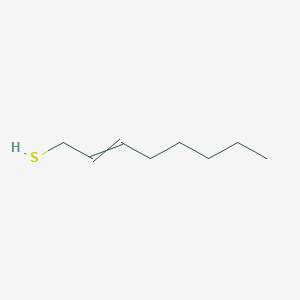

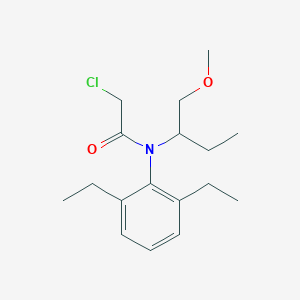
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
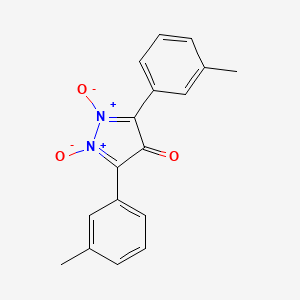
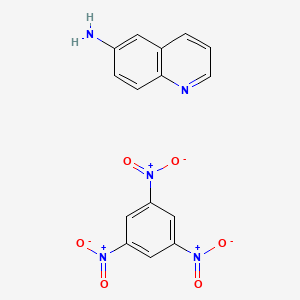
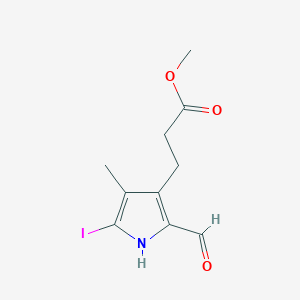
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
